Barium acetylacetonate hydrate

説明

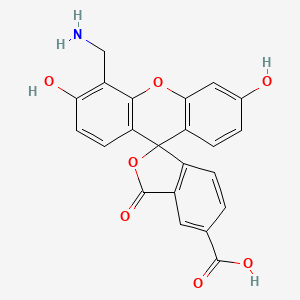

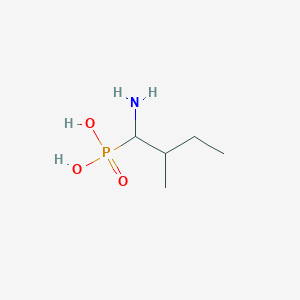

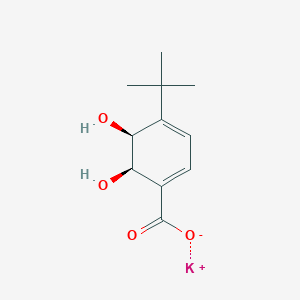

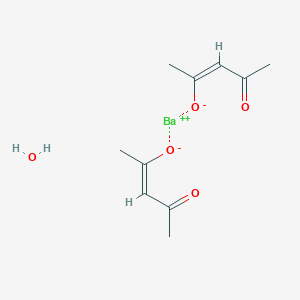

Barium acetylacetonate hydrate is a compound with the formula Ba(C5H7O2)2. It is the Ba2+ complex of the anion acetylacetonate . The compound is typically encountered as an ill-defined hydrate, which would accord with the high coordination number characteristic of barium .

Molecular Structure Analysis

The molecular structure of Barium acetylacetonate hydrate is represented by the linear formula: Ba(C5H7O2)2 · xH2O . The molecular weight of the compound is 335.54 (anhydrous basis) .Physical And Chemical Properties Analysis

Barium acetylacetonate hydrate appears as a white solid . It has a molar mass of 335.545 g·mol−1 . The compound is soluble in organic solvents .科学的研究の応用

Catalyst in Ethylbenzene Oxidation

Barium acetylacetonate has been utilized as a catalyst in the liquid-phase oxidation of ethylbenzene with molecular oxygen. Ethylbenzene hydroperoxide was the major product, indicating the activation of C–H bonds only at the alkyl chain. Different types of barium compounds influenced the rate of product formation significantly (Toribio, Campos-Martín, & Fierro, 2005).

Metalorganic Chemical Vapor Deposition

Barium acetylacetonate hydrate has been employed in the fabrication of ferromagnetic oxide thin films through metalorganic chemical vapor deposition (MOCVD). This method has successfully deposited polycrystalline and c-axis preferred films of BaFe12O19 with notable magnetic properties (Donahue & Schleich, 1992).

Synthesis of Ceramic Precursor Powders

The solubility and thermal behavior of barium acetylacetonates in supercritical fluids have been studied for the synthesis of ceramic precursor powders. These studies provide insights into the solubility measurements and decomposition properties of these compounds under various conditions (M’hamdi, Bocquet, Chhor, & Pommier, 1992).

Hydrothermal Synthesis of BaTiO3

Barium acetylacetonate is used in the hydrothermal synthesis of BaTiO3 particles. It acts as a precursor in a chemically modified, amorphous titanium (hydrous) oxide precursor, facilitating the dissolution and precipitation process crucial for the formation of BaTiO3 (Moon, Suvacı, Morrone, Costantino, & Adair, 2003).

Peptized Solution for Sol-Gel BaTiO3

A standard acetate-derived barium titanate gel, when peptized with acetylacetone, forms a stable colloidal solution. This approach is instrumental in synthesizing BaTiO3 with distinct thermal conversion behavior and crystallinity properties (Harizanov, 1998).

Catalytic and Thermoanalysis Studies

Barium acetylacetonate has been studied in conjunction with other transition metals acetylacetonates for their roles as catalysts and their thermal properties. This research helps in understanding the decomposition temperatures and the kinetic parameters of these compounds (Jasim & Hamid, 1985).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

barium(2+);(Z)-4-oxopent-2-en-2-olate;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H8O2.Ba.H2O/c2*1-4(6)3-5(2)7;;/h2*3,6H,1-2H3;;1H2/q;;+2;/p-2/b2*4-3-;; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYRVTHFPMWHAEG-SUKNRPLKSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].O.[Ba+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].O.[Ba+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BaO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Barium acetylacetonate hydrate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1S)-1-Carboxy-3-phenylpropyl]-L-alanyl-D-proline](/img/structure/B3342366.png)

![n-{4-[(4-Methoxyphenyl)sulfamoyl]phenyl}acetamide](/img/structure/B3342369.png)